N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide
Description
N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide is a benzimidazole derivative characterized by a phenoxyethyl side chain at position 1 of the benzimidazole core and an N-methylacetamide group at position 2. The 2-methylphenoxy group and N-methyl substitution likely influence its lipophilicity, metabolic stability, and target binding efficiency.
Properties
IUPAC Name |
N-methyl-N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-8-4-7-11-19(15)25-13-12-23-18-10-6-5-9-17(18)21-20(23)14-22(3)16(2)24/h4-11H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLFNGNXIRYRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the phenoxyethyl group and finally the N-methylacetamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit anticancer properties. The structural features of N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide may enhance its efficacy against various cancer cell lines. Research suggests that compounds with benzimidazole scaffolds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Antimicrobial Properties
Benzimidazole derivatives have also been explored for their antimicrobial activities. This compound could potentially inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications in the benzimidazole structure can lead to enhanced activity against resistant strains of bacteria .
Neuropharmacological Effects
There is emerging evidence that compounds containing benzimidazole structures can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression . The specific interactions of this compound with these receptors warrant further investigation.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been studied, particularly concerning its effects on peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. Inhibitors of PDF are of interest for developing new antibiotics, especially against Gram-negative bacteria .
Molecular Docking Studies
Computational studies using molecular docking have predicted that this compound can bind effectively to various biological targets, suggesting its potential utility in drug design . These studies provide insights into the binding affinities and interaction modes, which are critical for understanding its mechanism of action.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Substituent Position: Ortho-substituted phenoxy groups (e.g., 2-methylphenoxy) may confer steric effects that influence receptor binding compared to para-substituted analogues .
- Linker Length : Longer alkyl chains (e.g., butyl vs. ethyl) increase lipophilicity but may reduce solubility, necessitating formulation optimizations .
- Electron-Withdrawing Groups : Chlorine or fluorine substituents enhance stability and bioavailability, making them favorable for drug design .
- Heteroatom Effects : Sulfur or nitrogen atoms in side chains alter electronic properties and interaction profiles, impacting antioxidant or enzymatic activity .
Biological Activity
N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18N2O
- Molecular Weight : 238.28 g/mol
- CAS Number : 3156-23-8
Biological Activity Overview
Benzimidazole derivatives have gained significant attention due to their broad-spectrum bioactivity. The specific compound discussed here exhibits various pharmacological activities:
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Antimicrobial Activity :
- Studies have shown that benzimidazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated notable effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- A recent study indicated that certain benzimidazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .
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Antifungal Activity :
- The compound has also shown promising antifungal activity. Research indicates that benzimidazole derivatives can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus, with some derivatives achieving MIC values comparable to established antifungal agents like ketoconazole .
-
Anticancer Properties :
- Benzimidazole derivatives are being explored for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, promoting apoptosis and inhibiting tumor growth . The mechanism often involves interference with DNA synthesis and cell cycle progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Key factors influencing their activity include:
- Substituents on the Benzimidazole Ring : Variations in substituents can significantly alter the compound's affinity for biological targets and its overall efficacy.
- Hydrophobicity : The lipophilicity of the molecule, often quantified by logP values, plays a critical role in its absorption and distribution within biological systems .
Case Studies
Several studies have focused on the biological evaluation of benzimidazole derivatives:
- Study on Antimicrobial Activity :
- Antifungal Evaluation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
